molecular formula C10H17N3O4S B2952583 N-methyl-N-(4-methylbenzyl)guanidine sulfate CAS No. 1609407-12-6

N-methyl-N-(4-methylbenzyl)guanidine sulfate

Cat. No.: B2952583
CAS No.: 1609407-12-6
M. Wt: 275.32
InChI Key: AYRJIRJJDOMQIC-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylbenzyl)guanidine sulfate is a substituted guanidine derivative characterized by a sulfate counterion and two distinct alkyl/aryl substituents: a methyl group and a 4-methylbenzyl group attached to the guanidine core. Guanidine sulfates are typically synthesized via reactions involving dicyandiamide and sulfuric acid under controlled conditions . While the parent compound, guanidine sulfate, is a simple salt used in laboratory and industrial applications, the introduction of alkyl/aryl groups alters its physicochemical and biological properties significantly.

Properties

IUPAC Name

1-methyl-1-[(4-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-3-5-9(6-4-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRJIRJJDOMQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-methylbenzyl)guanidine sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-(4-methylbenzyl)guanidine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s guanidine moiety is responsible for its strong binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Guanidine Derivatives

The structural uniqueness of N-methyl-N-(4-methylbenzyl)guanidine sulfate becomes evident when compared to other guanidine derivatives (Table 1):

Compound Substituents/Modifications Key Structural Features
Guanidine sulfate (parent) No substituents Simple guanidinium cation + sulfate anion
Guanidine nitrate Nitrate counterion Oxidizing, explosive properties
Guanidine chloride Chloride counterion High solubility, protein denaturant
[2-(Octahydro-1-azocinyl)ethyl]guanidine sulfate Eight-membered azocine ring + ethyl linker Enhanced antihypertensive activity
Metformin (biguanide) Two guanidine cores + dimethyl groups Antidiabetic, low toxicity
N-(4-Methoxyphenyl)-tetramethylguanidine Tetramethyl + 4-methoxyphenyl High molecular weight, altered bioavailability

Key Observations :

  • Counterion Effects : Sulfate imparts moderate solubility and stability compared to nitrate (explosive) and chloride (hygroscopic) .
  • Substituent Diversity : The 4-methylbenzyl group in the target compound introduces aromaticity, contrasting with aliphatic chains (e.g., ethyl in ) or polar groups (e.g., methoxy in ).

Physical and Chemical Properties

  • Solubility : Sulfate salts generally exhibit lower organic solvent solubility than chlorides or nitrates. The 4-methylbenzyl group may reduce aqueous solubility compared to the parent guanidine sulfate.
  • Thermal Stability : Unlike guanidine nitrate, sulfates are less prone to decomposition under heat .
  • Spectroscopic Data : provides IR and NMR benchmarks for sulfonamide guanidines (e.g., δ 2.28 ppm for CH3 in 1H-NMR), which can guide characterization of the target compound .

Biological Activity

N-methyl-N-(4-methylbenzyl)guanidine sulfate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms, applications, and research findings in detail.

Chemical Structure and Properties

This compound features a guanidine moiety, which is known for its basicity and ability to participate in hydrogen bonding. Its molecular formula is C10H16N4O4SC_{10}H_{16}N_4O_4S, with a molecular weight of approximately 288.33 g/mol. The presence of the methylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound exhibits enzyme inhibition , which affects various biochemical pathways. Its guanidine structure allows it to bind strongly to target sites, leading to significant biological effects.

Key Mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
  • Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, impacting neuronal signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values suggest significant antimicrobial properties.
  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, with some derivatives exhibiting low IC50 values against cancer cell lines.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, contributing to its potential therapeutic applications.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study reported that this compound demonstrated effective bacteriostatic properties against S. aureus at concentrations as low as 1 µg/mL, while higher concentrations (≥32 µg/mL) caused hemolysis in erythrocytes .
  • Anticancer Activity :
    • In vitro tests revealed that certain derivatives of the compound had IC50 values below 10 µg/mL against various cancer cell lines, indicating potent anticancer activity .
  • Oxidative Stress Reduction :
    • The antioxidant activity was assessed through DPPH radical scavenging assays, where the compound showed promising results in reducing oxidative stress markers in cellular models .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC 1 µg/mL)
AnticancerIC50 < 10 µg/mL for various cancer lines
AntioxidantSignificant DPPH scavenging activity

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